In-Depth Technical Guide: Properties and Synthetic Utility of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
In-Depth Technical Guide: Properties and Synthetic Utility of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Executive Summary
The compound 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one (CAS: 950687-45-3) is a highly specialized, dual-reactive fluorinated building block[1][2]. It features two distinct electrophilic centers: a trifluoromethyl ketone (TFMK) moiety and a 6-fluoropyridine ring. This unique structural topology makes it an invaluable scaffold in Fragment-Based Drug Discovery (FBDD), medicinal chemistry, and agrochemical development. By acting as both a transition-state inhibitor warhead and a versatile substrate for late-stage functionalization, this molecule allows researchers to rapidly access complex, fluorine-rich chemical space.
Physicochemical Profiling & Structural Dynamics
The integration of fluorine into bioactive molecules profoundly alters their lipophilicity, metabolic stability, and target binding affinity. The physicochemical parameters of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one dictate its behavior in both synthetic environments and biological assays.
| Property | Value | Causality / Significance |
| Chemical Name | 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one | Standard IUPAC nomenclature[1]. |
| CAS Registry Number | 950687-45-3 | Primary identifier for regulatory and sourcing compliance[2]. |
| Molecular Formula | C₇H₃F₄NO | High fluorine-to-carbon ratio enhances metabolic blocking[2]. |
| Molecular Weight | 193.10 g/mol | Ideal low-molecular-weight fragment for FBDD libraries[2]. |
| H-Bond Acceptors | 2 (Carbonyl O, Pyridine N) | Facilitates binding in enzyme active sites and polar solvents. |
| H-Bond Donors | 0 | Increases membrane permeability and passive diffusion. |
| Structural Topology | Dual-Electrophile Scaffold | Enables orthogonal reactivity (SNAr vs. Carbonyl addition). |
Mechanistic Reactivity: The Dual-Electrophile Paradigm
The strategic value of this compound lies in its precisely tunable reactivity. As a Senior Application Scientist, understanding the electronic causality behind these reactions is critical for designing successful experimental workflows.
Pillar 1: Electrophilic Trifluoromethyl Ketone (TFMK) Reactivity
Trifluoromethyl ketones are premier warheads for the inhibition of serine and cysteine proteases[3][4]. The strong inductive electron-withdrawing effect (-I) of the -CF₃ group severely depletes electron density from the adjacent carbonyl carbon, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).
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Mechanism of Action: When exposed to the catalytic nucleophiles of proteases (such as the -OH of serine or the -SH of cysteine), the highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack. This shifts the carbon from sp² to sp³ hybridization, forming a highly stable tetrahedral hemiketal or hemithioketal adduct[3].
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Causality: This tetrahedral geometry perfectly mimics the transition state of native peptide bond cleavage. Because the C-F bonds stabilize the resulting oxyanion, the enzyme is locked in a state of reversible, tight-binding competitive inhibition[3][4].
Pillar 2: Nucleophilic Aromatic Substitution (SₙAr) at C6
The 6-fluoropyridine moiety is exceptionally primed for Nucleophilic Aromatic Substitution (SₙAr)[5][6].
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Mechanism of Action: The electronegative pyridine nitrogen acts as an electron sink, polarizing the ring. The fluorine atom at the C6 position is highly electronegative (further polarizing the C-F bond) and serves as an excellent leaving group[5].
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Causality: The SₙAr reaction proceeds via an anionic Meisenheimer complex. The presence of the strongly electron-withdrawing trifluoroacetyl group at the para-position (C3) provides critical resonance stabilization to this intermediate, significantly lowering the activation energy barrier for nucleophilic attack by amines, thiols, or alkoxides[6].
Experimental Workflows (Self-Validating Systems)
To leverage the dual reactivity of this scaffold, the following self-validating protocols are designed to ensure high fidelity and reproducibility.
Protocol A: Assessment of Hydration/Hemiketal Formation (NMR Assay)
Because the efficacy of a TFMK protease inhibitor depends on its ability to form a tetrahedral adduct, measuring its hydration equilibrium in aqueous media serves as a direct proxy for its electrophilicity[4].
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Preparation: Dissolve 10 mg of 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one in 0.5 mL of a D₂O/DMSO-d₆ mixture (1:1 v/v) to ensure complete solubility while providing an aqueous environment.
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Equilibration: Incubate the NMR tube at 25°C for 2 hours. Causality: This allows the thermodynamic equilibrium between the free ketone and the gem-diol (hydrate) to fully establish.
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Data Acquisition: Record quantitative ¹⁹F and ¹³C NMR spectra.
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Analysis: Integrate the ¹⁹F signals. The free ketone -CF₃ typically resonates around -71 ppm, while the hydrate -CF₃ shifts upfield to approximately -82 ppm. The ratio of these integrals yields the hydration constant (Kₕ), validating the warhead's reactivity profile.
Protocol B: SₙAr Diversification with Primary Amines
This protocol outlines the late-stage functionalization of the pyridine ring while preserving the TFMK moiety[5].
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Setup: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one (1.0 equiv, 0.5 mmol) and anhydrous K₂CO₃ (2.0 equiv, 1.0 mmol).
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Solvent Addition: Suspend the reagents in 2.0 mL of anhydrous DMSO. Causality: DMSO is a highly polar aprotic solvent that aggressively stabilizes the anionic Meisenheimer transition state, accelerating the SₙAr reaction.
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Reagent Addition: Add the desired primary amine (1.2 equiv, 0.6 mmol) dropwise under a nitrogen atmosphere.
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Reaction Execution: Seal the vial and heat to 60°C with vigorous stirring for 4-6 hours. Monitor the consumption of the starting material via LC-MS. Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the generated HF, driving the equilibrium forward and preventing the protonation of the incoming amine nucleophile.
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Workup: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Visualizations
Workflow for Nucleophilic Aromatic Substitution (SNAr) at the C6 position.
Mechanism of action for protease inhibition via stable hemiketal formation.
References
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2,2,2-trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one - NextSDS Source: NextSDS URL:[Link]
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Peptidyl Fluoromethyl Ketones Source: Encyclopedia MDPI URL: [Link]
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Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease Source: PMC (National Institutes of Health) URL:[Link]
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Transition-metal-free sequential nucleophilic aromatic substitution of polyhalogenated pyridines Source: RSC Advances URL:[Link]
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Late-Stage Functionalization of Pyridines through C−H Fluorination and Nucleophilic Aromatic Substitution Source: Scribd / ACS URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scribd.com [scribd.com]
